molecular formula C14H23NO3 B2651537 tert-butyl N-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}carbamate CAS No. 862487-24-9

tert-butyl N-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}carbamate

Cat. No. B2651537
CAS RN: 862487-24-9
M. Wt: 253.342
InChI Key: AAUOCJMGWYEMHZ-UHFFFAOYSA-N
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Description

“tert-butyl N-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}carbamate” is a chemical compound with the CAS Number: 862487-24-9 . It has a molecular weight of 253.34 and its IUPAC name is tert-butyl 7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-ylcarbamate . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H23NO3/c1-12(2,3)18-11(17)15-14-7-6-9(8-10(14)16)13(14,4)5/h9H,6-8H2,1-5H3,(H,15,17) . This code provides a specific string of characters that represents the molecular structure of the compound. Unfortunately, without more specific tools, I can’t provide a detailed analysis of the molecular structure.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Piperidine Derivatives Fused to Tetrahydrofuran Ring : Research by Moskalenko and Boev (2014) explores the intramolecular nucleophilic opening of the oxirane ring leading to derivatives that are crucial in synthesizing N-substituted hexahydrofuro[2,3-c]pyridine derivatives. This process highlights the compound's role in complex organic synthesis and chemical transformations Moskalenko & Boev, 2014.

  • Protected β-d-2-deoxyribosylamine Analogue : The work by Ober et al. (2004) presents the compound as an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure is crucial for understanding the spatial arrangement of molecules in synthetic applications Ober et al., 2004.

  • Diacetylene Derivatives and Crystal Structures : Research by Baillargeon et al. (2017) investigates the crystal structures of tert-butyl carbamate derivatives, emphasizing the role of hydrogen and halogen bonds. This study contributes to understanding molecular interactions in solid states, which is vital for material science and crystal engineering Baillargeon et al., 2017.

  • 2-Amido Substituted Furan Synthesis : Padwa, Brodney, and Lynch (2003) discuss the preparation and Diels-Alder reaction involving a 2-amido substituted furan derivative, showcasing the compound's utility in synthesizing complex molecular structures through cycloaddition reactions. This illustrates its potential in organic synthesis and the development of new chemical methodologies Padwa, Brodney, & Lynch, 2003.

  • Stereoselective Synthesis of Stereoisomers : Wang et al. (2017) describe a stereoselective synthesis route for tert-butyl carbamate stereoisomers, important for the synthesis of factor Xa inhibitors. This work highlights the compound's importance in medicinal chemistry and drug development, particularly in synthesizing stereoisomerically pure compounds Wang et al., 2017.

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These codes represent specific safety and hazard precautions that should be taken when handling this compound.

properties

IUPAC Name

tert-butyl N-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-12(2,3)18-11(17)15-14-7-6-9(8-10(14)16)13(14,4)5/h9H,6-8H2,1-5H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAUOCJMGWYEMHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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